Bodipy 576/589: A Technical Guide to its Spectral Properties and Applications
Bodipy 576/589: A Technical Guide to its Spectral Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectral properties of the fluorescent dye Bodipy 576/589. It is intended to be a valuable resource for researchers and professionals in the fields of life sciences and drug development who utilize fluorescence-based techniques. This guide details the dye's key spectral characteristics, provides methodologies for its experimental use, and illustrates its application in various research contexts.
Core Spectral Properties
Bodipy 576/589 is a hydrophobic, boron-dipyrromethene dye known for its bright fluorescence in the orange-red region of the spectrum.[1] Its spectral characteristics make it a versatile tool for a variety of applications in biological research.[1] The dye is relatively insensitive to solvent polarity and pH changes, which contributes to its robust performance in diverse experimental conditions.[2][3][4]
The key spectral properties of Bodipy 576/589 and its analogs are summarized in the table below. It is important to note that the exact spectral values can vary slightly depending on the specific chemical form of the dye (e.g., acid, NHS ester) and the solvent used for measurement.
| Property | Value | Notes |
| Excitation Maximum (λex) | ~576 nm | The peak wavelength at which the dye most efficiently absorbs light. |
| Emission Maximum (λem) | ~589 nm | The peak wavelength of the emitted fluorescence. |
| Molar Extinction Coefficient (ε) | ~60,000 - 98,000 M⁻¹cm⁻¹ | A measure of how strongly the dye absorbs light at its excitation maximum.[5] |
| Fluorescence Quantum Yield (Φ) | ~0.13 | The ratio of photons emitted to photons absorbed, indicating the efficiency of the fluorescence process. |
| Fluorescence Lifetime (τ) | ~5 nanoseconds | The average time the molecule spends in the excited state before returning to the ground state.[1][6][7] |
Experimental Protocols
Accurate determination and application of Bodipy 576/589's spectral properties are crucial for reliable experimental outcomes. Below are detailed methodologies for key experiments.
Determination of Molar Extinction Coefficient
The molar extinction coefficient (ε) is a fundamental property of an absorbing species and can be determined using the Beer-Lambert law, A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
Methodology:
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Preparation of a Stock Solution: Accurately weigh a known mass of Bodipy 576/589 and dissolve it in a high-purity solvent (e.g., DMSO, DMF) to create a stock solution of a precise concentration.
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Serial Dilutions: Prepare a series of dilutions of the stock solution in the desired experimental solvent.
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Spectrophotometer Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the dye's absorption maximum (~576 nm).
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Data Analysis: Plot the absorbance values against the corresponding molar concentrations. The slope of the resulting linear regression line will be the molar extinction coefficient (ε).
Determination of Fluorescence Quantum Yield
The fluorescence quantum yield (Φ) is often determined using a comparative method, referencing a standard with a known quantum yield.
Methodology:
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Selection of a Standard: Choose a well-characterized fluorescence standard with an emission profile that overlaps with Bodipy 576/589 and a known quantum yield in the same solvent.
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Preparation of Solutions: Prepare a series of dilutions for both the Bodipy 576/589 sample and the standard in the same solvent. The absorbance of these solutions should be kept low (typically < 0.1) to avoid inner filter effects.
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Absorbance and Fluorescence Measurement:
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Measure the absorbance of each solution at the excitation wavelength.
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Using a fluorometer, record the fluorescence emission spectrum for each solution, ensuring the excitation wavelength and instrument settings are identical for both the sample and the standard.
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-
Data Analysis:
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Integrate the area under the emission spectrum for each solution.
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Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.
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The quantum yield of the sample (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_standard × (Gradient_sample / Gradient_standard) × (η_sample² / η_standard²) where Φ is the quantum yield, Gradient is the slope of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.
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Applications and Signaling Pathways
Bodipy 576/589 is utilized in a range of fluorescence-based assays due to its favorable spectral properties.
Fluorescence Polarization (FP) Assay
Fluorescence polarization is a powerful technique for studying molecular interactions in real-time. The relatively long fluorescence lifetime of Bodipy 576/589 makes it well-suited for FP-based assays.[2][6][7] In a typical competitive FP assay, a small fluorescently labeled ligand (tracer) containing Bodipy 576/589 binds to a larger protein, resulting in a high polarization signal. When an unlabeled competitor molecule displaces the tracer, the polarization of the emitted light decreases.
References
- 1. BODIPY 576/589 analogs - BDP 576/589 | AxisPharm [axispharm.com]
- 2. abpbio.com [abpbio.com]
- 3. BODIPY Dye Series—Section 1.4 | Thermo Fisher Scientific - US [thermofisher.com]
- 4. abpbiosciences.com [abpbiosciences.com]
- 5. cacheby.com [cacheby.com]
- 6. Invitrogen BODIPY 576/589 NHS Ester (Succinimidyl Ester) 5 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 7. BDP 576/589 NHS ester (A270066) | Antibodies.com [antibodies.com]
